2,4-Bis(bromomethyl)pyridine
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Overview
Description
2,4-Bis(bromomethyl)pyridine is a chemical compound characterized by the presence of two bromomethyl groups attached to a pyridine ring at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be functionalized with bromomethyl groups through a halogenation reaction using bromine in the presence of a catalyst.
Bromination of Alkylated Pyridines: Another approach is the bromination of alkylated pyridines. This involves the reaction of pyridine with an alkyl halide followed by bromination to introduce the bromomethyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale halogenation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine-N-oxide derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to other functional groups, such as hydroxymethyl or methylene groups.
Substitution: Substitution reactions are common, where the bromomethyl groups can be replaced by other nucleophiles, leading to a variety of substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Hydroxymethyl or methylene derivatives of pyridine.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
Target of Action
2,4-Bis(bromomethyl)pyridine is a brominated pyridine derivative Brominated pyridine derivatives are known to participate in various chemical reactions, including suzuki-miyaura coupling , and the synthesis of various organic compounds .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a brominated compound. It can participate in free radical reactions and nucleophilic substitution reactions . In Suzuki-Miyaura coupling, a carbon-carbon bond-forming reaction, the compound can act as an electrophile, undergoing oxidative addition with a palladium catalyst .
Biochemical Pathways
Brominated pyridine derivatives are known to be involved in the synthesis of various organic compounds . These compounds can potentially affect multiple biochemical pathways depending on their final structure and function.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting central nervous system targets.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reactions it participates in and the resulting compounds. As a reagent in organic synthesis, it can contribute to the formation of various organic compounds . The effects of these compounds can range widely depending on their structure and function.
Biochemical Analysis
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, often serving as alkylating agents .
Cellular Effects
Brominated compounds can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromomethyl groups can potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of varying dosages of 2,4-Bis(bromomethyl)pyridine in animal models .
Metabolic Pathways
Brominated compounds can potentially interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Scientific Research Applications
2,4-Bis(bromomethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the modification of biomolecules.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dimethylpyridine: Similar structure but lacks the bromomethyl groups.
2,4-Dibromopyridine: Similar but with bromine atoms directly attached to the pyridine ring.
2,4-Dichloropyridine: Similar but with chlorine atoms instead of bromine.
Uniqueness: 2,4-Bis(bromomethyl)pyridine is unique due to the presence of two bromomethyl groups, which provide additional reactivity and versatility compared to its similar counterparts. This allows for a wider range of chemical transformations and applications.
Properties
IUPAC Name |
2,4-bis(bromomethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVZCUSNRPOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CBr)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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